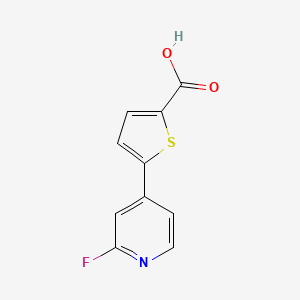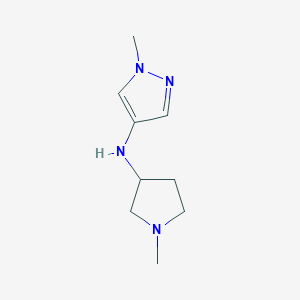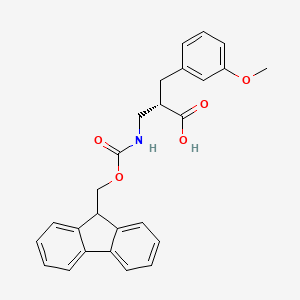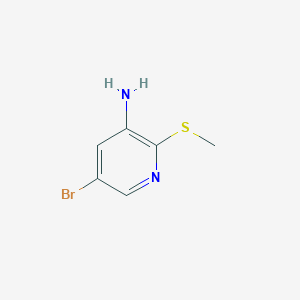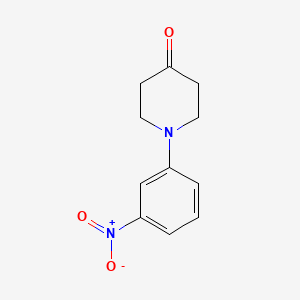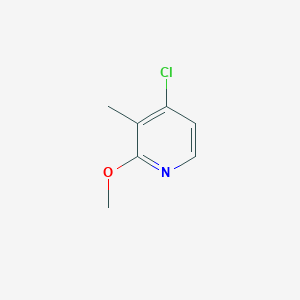
4-Chloro-2-methoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-3-methylpyridine typically involves the chlorination of 2-methoxy-3-methylpyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-methoxy-3-methylpyridine is treated with thionyl chloride to introduce the chlorine atom at the 4-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include 4-amino-2-methoxy-3-methylpyridine or 4-thio-2-methoxy-3-methylpyridine.
Oxidation: Products include this compound-5-carboxaldehyde or this compound-5-carboxylic acid.
Reduction: Products include 2-methoxy-3-methylpyridine or this compound-5-amine.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methoxy-3-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methoxy groups play a crucial role in its binding affinity and reactivity with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-methoxy-4-methylpyridine
- 4-Chloro-3-methoxy-2-methylpyridine N-oxide
- 2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride
Uniqueness
4-Chloro-2-methoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it suitable for specific reactions and applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C7H8ClNO |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
4-chloro-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3 |
Clave InChI |
JZCHGVXZLZKNQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


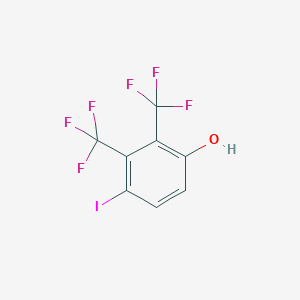

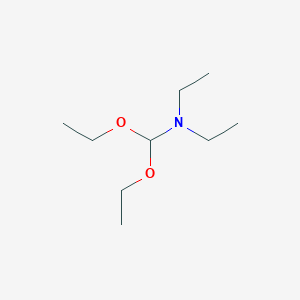
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)
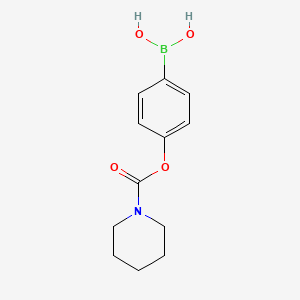
![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
